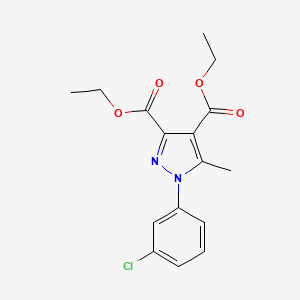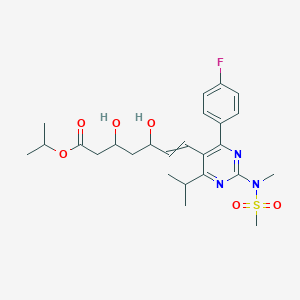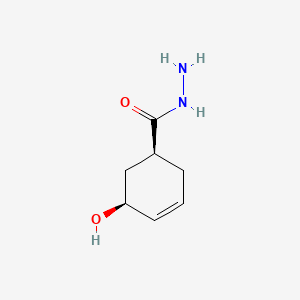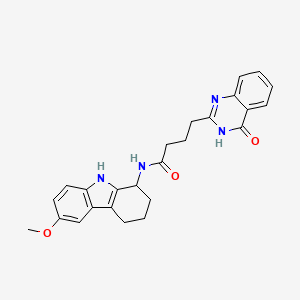
diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is a chemical compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions This particular compound is characterized by the presence of a 3-chlorophenyl group, a methyl group, and two ester groups attached to the pyrazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate typically involves the cyclization of appropriate precursors. One common method is the reaction of 3-chlorobenzoyl chloride with ethyl acetoacetate in the presence of a base, followed by cyclization with hydrazine hydrate. The reaction conditions often include refluxing in an appropriate solvent such as ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The choice of solvents, catalysts, and purification methods is crucial to ensure the scalability and cost-effectiveness of the production process.
化学反応の分析
Types of Reactions
Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrazole derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of dihydropyrazole derivatives.
Substitution: The chlorine atom in the 3-chlorophenyl group can be substituted with other nucleophiles, leading to a variety of substituted pyrazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups depending on the reagents and conditions used.
科学的研究の応用
Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex pyrazole derivatives.
Medicine: Research is ongoing to explore its potential as a lead compound for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.
Industry: It can be used in the synthesis of materials with specific properties, such as polymers and dyes.
作用機序
The mechanism of action of diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the 3-chlorophenyl group and ester functionalities can influence its binding affinity and specificity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or modulation of signaling pathways.
類似化合物との比較
Similar Compounds
- Diethyl 1-(3-bromophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
- Diethyl 1-(3-fluorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
- Diethyl 1-(3-methylphenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate
Uniqueness
Diethyl 1-(3-chlorophenyl)-5-methyl-1H-pyrazole-3,4-dicarboxylate is unique due to the presence of the chlorine atom in the phenyl ring, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can participate in various interactions, such as hydrogen bonding and halogen bonding, enhancing the compound’s potential as a versatile building block in synthetic chemistry and drug development.
特性
分子式 |
C16H17ClN2O4 |
|---|---|
分子量 |
336.77 g/mol |
IUPAC名 |
diethyl 1-(3-chlorophenyl)-5-methylpyrazole-3,4-dicarboxylate |
InChI |
InChI=1S/C16H17ClN2O4/c1-4-22-15(20)13-10(3)19(12-8-6-7-11(17)9-12)18-14(13)16(21)23-5-2/h6-9H,4-5H2,1-3H3 |
InChIキー |
GYBWMKMHXFGSKK-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)C1=C(N(N=C1C(=O)OCC)C2=CC(=CC=C2)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Ethyl-1-[4-(pentyloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094483.png)
![N-(3-chloro-4-fluorobenzyl)-3-[2-(4-fluorophenyl)-4-oxopyrazolo[1,5-a]pyrazin-5(4H)-yl]propanamide](/img/structure/B14094486.png)


![4-[(2Z)-2-(4-methoxybenzylidene)hydrazinyl]-6-methyl-2-phenyl-5-(prop-2-en-1-yl)pyrimidine](/img/structure/B14094510.png)

![4-(4-chlorophenyl)-3-(5-fluoro-2-hydroxyphenyl)-5-[2-(4-methoxyphenyl)ethyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14094529.png)
![2-Propenoic acid, 3-[5-(4-chlorophenyl)-2-furanyl]-, (E)-](/img/structure/B14094531.png)
![2-{[4-(diphenylmethyl)piperazin-1-yl]methyl}quinazolin-4(1H)-one](/img/structure/B14094535.png)

![2-(6-Methoxy-1,3-benzothiazol-2-yl)-7-methyl-1-[4-(propan-2-yloxy)phenyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094539.png)
![3-Methyl-7-[3-(1-phenyl-1H-tetrazol-5-ylsulfanyl)-propyl]-8-pyrrolidin-1-yl-3,7-dihydro-purine-2,6-dione](/img/structure/B14094542.png)
![1-(2-Fluorophenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14094549.png)
![5-(2-hydroxy-3-methylphenyl)-N-[4-(piperidin-1-ylsulfonyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14094550.png)
